2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(4-Aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 57037-95-3) is a naphthalimide derivative with a molecular formula of C₁₈H₁₁N₃O₄ and a molecular weight of 333.30 g/mol . Its structure features a benzo[de]isoquinoline-1,3-dione core substituted with a nitro group at the C-6 position and a 4-aminophenyl group at the imide nitrogen (N-2). This compound is primarily utilized in industrial and scientific research, particularly in applications requiring fluorescence or sensor capabilities due to its electron-withdrawing nitro group and electron-donating aminophenyl moiety .
Properties
IUPAC Name |
2-(4-aminophenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c19-10-4-6-11(7-5-10)20-17(22)13-3-1-2-12-15(21(24)25)9-8-14(16(12)13)18(20)23/h1-9H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTNMMUXRATBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368478 | |
| Record name | 2-(4-Aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57037-95-3 | |
| Record name | 2-(4-Aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of substituted o-phenylenediamines with substituted alkynylbenzaldehydes in ethanol . This reaction is typically catalyzed by metal catalysts or can be performed under catalyst-free conditions in water . Industrial production methods often employ environmentally friendly routes that avoid the use of hazardous acids or bases and harsh reaction conditions .
Chemical Reactions Analysis
2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Position: The target compound’s 4-aminophenyl group at N-2 distinguishes it from NI2 and NI3, which feature alkylamine groups. This substitution enhances π-conjugation and electron donation, impacting photophysical properties .
- Functional Groups: The nitro group at C-6 in the target compound contrasts with allylamino (NI3) or thio-linked heterocycles (7f), which alter solubility and bioactivity. For example, 7f exhibits antifungal activity (MIC: 0.5–2 μg/mL) due to its thioether linkage , while the target’s nitro group may enhance electron-deficient character for sensor applications .
Key Observations :
- Synthetic Complexity : The target compound’s synthesis likely involves sequential nitration and amination steps, similar to NI2 . However, thioether-linked derivatives (e.g., 7f) require milder coupling conditions .
- Thermal Stability : High melting points (>250°C) are common in naphthalimide derivatives due to rigid aromatic cores .
Key Observations :
- Sensor Ability: NI3’s pH and metal ion sensitivity arises from its dimethylaminoethyl group, while the target’s aminophenyl group may enable similar applications with tunable selectivity .
- Bioactivity: Thioether derivatives (7f) and benzyl-substituted compounds (20a) prioritize biological activity, whereas the target compound’s nitro and aminophenyl groups suggest materials science or sensing applications .
Biological Activity
Overview
2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known by its CAS number 57037-95-3, is a complex organic compound belonging to the isoquinoline derivatives family. This class of compounds is recognized for its diverse biological activities, making it significant in medicinal chemistry and therapeutic development.
The molecular formula of this compound is . The compound features a nitro group and an amino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.30 g/mol |
| CAS Number | 57037-95-3 |
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation.
Case Study:
In a study published in Molecules, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, suggesting effective inhibition of cell growth through apoptosis induction .
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro tests revealed activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The nitro and amino groups may facilitate binding to active sites on enzymes involved in cell signaling pathways.
- Receptor Modulation: The compound may alter receptor activity, influencing cellular responses related to growth and inflammation.
Comparison with Similar Compounds
Compared to other isoquinoline derivatives, such as simple isoquinoline or benzimidazo[2,1-a]isoquinoline, this compound's unique substitution pattern contributes to its distinct biological profile.
| Compound Name | Biological Activity |
|---|---|
| Isoquinoline | Moderate antimicrobial activity |
| Benzimidazo[2,1-a]isoquinoline | Limited anticancer properties |
| This compound | Significant anticancer and antimicrobial activity |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Amine | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 4-Nitro-1,8-naphthalic anhydride | 4-Aminophenol | Ethanol | 60–65 | 99.3 | |
| 6-Bromo derivative | Piperazine | DMF | 55–64 | 99.7 |
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) with basis sets (6-31G*) model the compound’s HOMO-LUMO gaps, charge distribution, and nitro-group electron-withdrawing effects. Key steps:
Geometry optimization : Minimize energy using exact exchange terms for accuracy .
Solvent effects : Apply polarizable continuum models (PCM) to simulate acetonitrile/water environments .
Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine parameters .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro at C6: δ 8.5–9.0 ppm for aromatic protons) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 389.41 for a benzyloxy derivative) .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced: How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial vs. antifungal)?
Methodological Answer:
- Assay standardization : Use CLSI/M38-A2 guidelines for MIC determination against Candida spp. .
- Control compounds : Compare with fluconazole or amphotericin B to validate assay conditions.
- Structural variables : Test substituent effects (e.g., nitro vs. amino groups) on activity .
Basic: How does the nitro group influence substitution reactions in this scaffold?
Methodological Answer:
The nitro group at C6 directs electrophilic substitution to C5/C7 positions. For nucleophilic substitution (e.g., with amines or thiols):
- Activation : Nitro’s electron-withdrawing effect enhances leaving-group displacement.
- Conditions : Use K₂CO₃ in DMF at 80°C for SNAr reactions (e.g., thiols → 64.7% yield) .
Advanced: What solvent effects govern its photophysical behavior in fluorescence applications?
Methodological Answer:
- Polarity : Acetonitrile:water (7:3) stabilizes excited states, enhancing quantum yield (Φ = 0.42) .
- pH sensitivity : Protonation of the amino group quenches fluorescence; buffer at pH 7.4 for biological imaging .
Basic: What purification techniques ensure ≥99% purity for biological testing?
Methodological Answer:
- Column chromatography : Silica gel (hexane:EtOAc, 3:1) removes unreacted precursors.
- Recrystallization : Use ethanol/water mixtures for high-melting-point derivatives (e.g., >250°C) .
- HPLC : C18 column with MeOH:H₂O (70:30) for final purity validation .
Advanced: How is regioselective C–H functionalization achieved in naphthalimide derivatives?
Methodological Answer:
- Direct arylation : Pd₂(dba)₃/P(2-MeOPh)₃ catalyzes C–H bond activation at electron-deficient positions (e.g., C5) .
- Conditions : Cs₂CO₃ in o-xylene at 120°C for 24 h (yield: 60–70%) .
Basic: How is antimicrobial activity validated against drug-resistant strains?
Methodological Answer:
- Microdilution assays : Test MICs against Staphylococcus aureus (ATCC 43300) and Candida auris (CDC B11903) .
- Time-kill studies : Monitor log-phase growth inhibition over 24 h at 2× MIC .
Advanced: What mechanisms explain fluorescence quenching in Fe³⁺ detection?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
